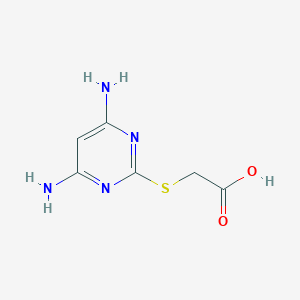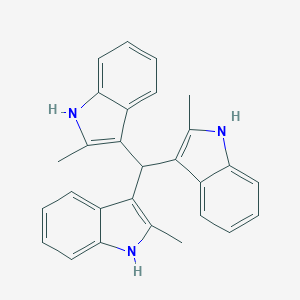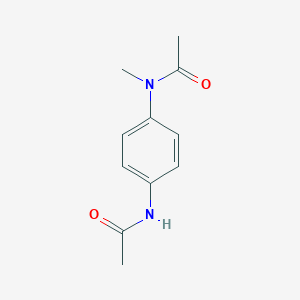
2-Bromo-5-methoxy-1,3-dimethylbenzene
Übersicht
Beschreibung
2-Bromo-5-methoxy-1,3-dimethylbenzene, also known as 4-Bromo-3,5-dimethylanisole, is a chemical compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methoxy-1,3-dimethylbenzene consists of a benzene ring substituted with bromo, methoxy, and two methyl groups . The InChI string representation of its structure isInChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-methoxy-1,3-dimethylbenzene are not available, benzylic halides like this compound typically react via an SN1 pathway, facilitated by the resonance stabilization of the carbocation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.09 g/mol . The computed properties include a XLogP3-AA of 3.3, no hydrogen bond donor count, one hydrogen bond acceptor count, and one rotatable bond count .Wissenschaftliche Forschungsanwendungen
1. Metabolism Studies
2-Bromo-5-methoxy-1,3-dimethylbenzene plays a role in metabolism studies. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings are significant in understanding the metabolic pathways of similar compounds (Kanamori et al., 2002).
2. Chemical Structure Analysis
The compound has been used in the study of chemical structures. Liu et al. (2001) discussed the structure of a related compound, 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, highlighting the presence of weak intermolecular O-->Br charge-transfer interactions (Liu et al., 2001).
3. Rotational Barrier Investigations
In a study by Aoki et al. (1982), the buttressing effect on rotational barriers in bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes was explored. This research provides insights into the steric effects caused by different substituents like methoxy and bromo groups (Aoki et al., 1982).
4. Fluorescence and Dye Studies
The compound has applications in the development of fluorescent dyes. Katori et al. (2015) investigated dyes with connected xanthone and xanthene units, where a methoxymethyl-protected xanthone reacted unexpectedly with an aryl lithium reagent derived from 2-bromo-1,3-dimethylbenzene (Katori et al., 2015).
5. Synthetic Applications
The compound is also significant in synthetic chemistry. Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of various agents, showcasing its utility in organic synthesis (Xu & He, 2010).
6. Photodynamic Therapy Research
In the field of photodynamic therapy, Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with potential applications in cancer treatment. This research highlights the compound's role in developing new photosensitizers (Pişkin et al., 2020).
7. Industrial Process Development
Zhang et al. (2022) detailed a novel process for synthesizing a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrating its importance in the manufacturing of therapeutic agents (Zhang et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWZVIWEDAGMPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284601 | |
| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-1,3-dimethylbenzene | |
CAS RN |
6267-34-1 | |
| Record name | 2-Bromo-5-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6267-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 37991 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6267-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)



![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
